molecular formula C14H9ClFNO3 B6409000 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261912-64-4

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6409000
CAS RN: 1261912-64-4
M. Wt: 293.68 g/mol
InChI Key: ZVIHCCZKXPFPGD-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid (4-CFCB) is a compound belonging to the family of carboxylic acids, which is widely used in scientific research and laboratory experiments. 4-CFCB is a colorless crystalline solid with a melting point of 95-99°C and a molecular weight of 266.6 g/mol. It is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology, owing to its unique properties.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% is widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various compounds, such as 4-chloro-3-fluorobenzamide and 4-chloro-3-fluorobenzoyl chloride. It is also used as a reactant in the synthesis of various drugs, such as 4-chloro-3-fluoro-N-methylbenzamide and 4-chloro-3-fluorobenzyl alcohol.

Mechanism of Action

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% is believed to be due to the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of AChE, resulting in an increase in the concentration of acetylcholine in the brain. This can lead to an improvement in memory and learning, as well as an increase in alertness and focus. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% has been found to have anti-inflammatory and analgesic effects, as well as an ability to reduce the symptoms of anxiety and depression.

Advantages and Limitations for Lab Experiments

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it is relatively stable and easy to handle. In addition, it has a wide range of applications in the field of biochemistry and physiology. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can cause irritation to the skin and eyes. In addition, it is a relatively volatile compound and can be difficult to handle in a laboratory setting.

Future Directions

There are a number of potential future directions for the use of 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% in scientific research and laboratory experiments. One potential direction is the development of new drugs based on the compound, such as those that target specific enzymes or receptors. Another potential direction is the use of 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% as a probe for studying the structure and function of proteins. In addition, the compound could be used to study the mechanisms of action of other drugs, such as those that target the central nervous system. Finally, 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% could be used to develop new methods for the synthesis of other compounds, such as those used in the pharmaceutical industry.

Synthesis Methods

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-fluorobenzaldehyde and 4-chloro-3-methylbenzoyl chloride in the presence of potassium carbonate. The second step involves the reaction of the intermediate product with sodium hydroxide, resulting in the formation of 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95%.

properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO3/c15-11-4-2-7(5-10(11)13(17)18)9-3-1-8(14(19)20)6-12(9)16/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIHCCZKXPFPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691588
Record name 3'-Carbamoyl-4'-chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid

CAS RN

1261912-64-4
Record name 3'-Carbamoyl-4'-chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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